molecular formula C14H11BrO2 B8389173 2-Bromo-9,10-dihydroanthracene-9,10-diol

2-Bromo-9,10-dihydroanthracene-9,10-diol

Cat. No. B8389173
M. Wt: 291.14 g/mol
InChI Key: MJJBTEUSEYLHBO-UHFFFAOYSA-N
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Patent
US09257654B2

Procedure details

In a 300 mL three-neck flask was put 4.90 g (17.0 mmol) of 2-bromo-9,10-anthraquinone, and the atmosphere in the flask was replaced with nitrogen. To the flask was added 100 mL of tetrahydrofuran (THF), and 17.8 mL (37.3 mmol) of phenyllithium was dropped into this solution. After the completion of the dropping, this solution was stirred at room temperature for 15 hours. Then, this solution was washed with water, and the aqueous layer was extracted with ethyl acetate. The extract solution and the organic layer were combined and dried with magnesium sulfate. Then, this mixture was gravity filtered. The obtained filtrate was concentrated to give 2-bromo-9,10-dihydroanthracene-9,10-diol, which was the object of the synthesis.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=[O:16])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=[O:17])[C:4]=2[CH:3]=1.C1([Li])C=CC=CC=1>O1CCCC1>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[CH:12]([OH:16])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]([OH:17])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Step Two
Name
Quantity
17.8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the completion of the dropping, this solution was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 mL three-neck flask was put
ADDITION
Type
ADDITION
Details
was dropped into this solution
WASH
Type
WASH
Details
Then, this solution was washed with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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